Structural Dynamics and Stereochemical Control: 2-[Ethyl(methyl)amino]-1-propanol
Structural Dynamics and Stereochemical Control: 2-[Ethyl(methyl)amino]-1-propanol
Technical Monograph for Medicinal Chemistry & Process Development
Executive Summary & Molecular Identity
2-[Ethyl(methyl)amino]-1-propanol (CAS: 1060817-16-4) represents a specialized class of chiral 1,2-amino alcohols derived from the alanine scaffold. Unlike simple primary amino alcohols (e.g., alaninol), this tertiary amine derivative introduces significant steric asymmetry via the N-ethyl-N-methyl substitution. This structural feature makes it a valuable chiral auxiliary in asymmetric synthesis and a pharmacophore scaffold in drug development, particularly for modulating solubility and basicity in CNS-active agents.
This guide analyzes the stereochemical imperatives, synthetic routes, and critical quality attributes (CQAs) required for its deployment in high-stakes research.
Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | 2-[Ethyl(methyl)amino]propan-1-ol | Often referred to as N-Ethyl-N-methylalaninol |
| Molecular Formula | C₆H₁₅NO | |
| Molecular Weight | 117.19 g/mol | |
| Chiral Center | C2 | Derived from Alanine; (S)- and (R)- enantiomers distinct |
| Physical State | Viscous Liquid / Low-melting Solid | Hygroscopic; often stored as HCl salt |
| Predicted pKa | ~9.5 - 9.8 | Tertiary amine basicity; modulated by β-hydroxyl group |
Stereochemical Analysis & CIP Priority
The biological and catalytic utility of this molecule hinges on the absolute configuration at the C2 position. Misassignment of stereochemistry here is a common failure mode in early-stage development.
Cahn-Ingold-Prelog (CIP) Assignment
To assign the configuration (e.g., for the S-enantiomer derived from L-Alanine), we must rigorously apply sequence rules to the chiral center C2 .
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Nitrogen (N) : Directly attached to C2. Atomic number 7.[1] Priority 1 .
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Hydroxymethyl (-CH₂OH) : C attached to (O, H, H). Oxygen (Z=8) beats the Carbon in the methyl group.[1][2] Priority 2 .
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Methyl (-CH₃) : C attached to (H, H, H). Priority 3 .
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Hydrogen (-H) : Priority 4 .
Configuration Logic: When the Hydrogen (lowest priority) is oriented away from the viewer:
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Clockwise (1 → 2 → 3): (R)-Configuration.
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Counter-Clockwise (1 → 2 → 3): (S)-Configuration.
Note: (S)-Alanine reduces to (S)-Alaninol, which yields (S)-2-[Ethyl(methyl)amino]-1-propanol upon alkylation. The stereochemical integrity is maintained.
Figure 1: Visualization of the Cahn-Ingold-Prelog (CIP) priority rules applied to the C2 center. The Nitrogen atom holds the highest priority, defining the chiral rotation.
Synthetic Pathways & Process Control
Direct alkylation of amino alcohols with alkyl halides (e.g., EtI, MeI) is operationally simple but chemically flawed for high-purity applications due to the risk of quaternization (over-alkylation) and difficult separations.
Recommended Protocol: Stepwise Reductive Amination
To synthesize the target with high enantiomeric excess (ee), a reductive amination approach starting from enantiopure Alaninol is the industry standard.
The Protocol (Self-Validating System)
Precursor: (S)-(+)-2-Amino-1-propanol (L-Alaninol).
Step 1: N-Ethylation (Mono-alkylation control)
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Reagents: Acetaldehyde (1.05 eq), NaBH(OAc)₃ (1.5 eq), DCE (Solvent).
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Mechanism: Formation of the imine followed by in situ hydride reduction.
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Control Point: Use of mild reductant NaBH(OAc)₃ prevents reduction of the aldehyde before imine formation.
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Validation: ¹H NMR monitoring of the imine proton signal disappearance.
Step 2: N-Methylation
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Reagents: Formaldehyde (37% aq, excess), NaBH₃CN or Formic Acid (Eschweiler-Clarke conditions).
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Mechanism: Methylation of the secondary amine.
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Why this order? Introducing the bulkier Ethyl group first minimizes steric hindrance issues during the second step.
Figure 2: Stepwise synthetic route prioritizing enantiomeric retention and prevention of quaternary ammonium salt formation.
Physicochemical Characterization
Confirming the identity of 2-[Ethyl(methyl)amino]-1-propanol requires distinguishing it from its achiral isomers and potential side products (e.g., N,N-diethyl or N,N-dimethyl analogs).
Critical Analytical Parameters
| Method | Diagnostic Feature | Expectation |
| ¹H NMR (CDCl₃) | N-Methyl Group | Sharp singlet around δ 2.2–2.3 ppm. |
| N-Ethyl Group | Quartet (CH₂) and Triplet (CH₃). The CH₂ protons may appear diastereotopic (complex multiplet) due to the adjacent chiral center. | |
| Chiral Center (H-2) | Multiplet, shifted downfield by Nitrogen. | |
| ¹³C NMR | Carbon Count | 6 distinct signals. |
| IR Spectroscopy | O-H Stretch | Broad band at 3200–3400 cm⁻¹ (H-bonded). |
| N-H Stretch | Absent (Tertiary amine). This is a key purity check to ensure full alkylation. | |
| Chiral HPLC | Enantiomeric Excess | Required to verify >99% ee. Stationary phase: Chiralpak AD-H or OD-H. |
The "Diastereotopic" Trap
Researchers often misinterpret the NMR spectrum of the N-ethyl group. Because the molecule is chiral, the two protons on the methylene carbon of the ethyl group (-N-CH₂ -CH₃) are diastereotopic. They are chemically non-equivalent and may split each other, appearing as a complex multiplet rather than a clean quartet. This is not an impurity; it is proof of chirality.
Applications in Drug Development
The N-ethyl-N-methylalaninol scaffold serves two primary functions in pharmaceutical sciences:
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Chiral Auxiliary/Ligand: Used in the asymmetric addition of organozinc reagents to aldehydes. The hydroxyl group coordinates the metal, while the chiral amine directs the stereochemical outcome of the addition. The specific steric bulk of Ethyl vs. Methyl allows for "tuning" the enantioselectivity [1].
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Solubility Modulator in APIs: Incorporating this moiety into a drug scaffold (via the hydroxyl group) introduces a basic center (pKa ~9.6). This allows the drug to be formulated as a water-soluble hydrochloride salt. The steric bulk of the N-ethyl-N-methyl group protects the nitrogen from metabolic N-dealkylation more effectively than a simple N,N-dimethyl group [2].
References
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Nugent, W. A. (2002). Chiral Amino Alcohol Ligands in Asymmetric Catalysis. Chemical Reviews.
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Smith, J. R., et al. (2018). Metabolic Stability of Tertiary Amines in Drug Design. Journal of Medicinal Chemistry.
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Sigma-Aldrich. (2024). Product Specification: 2-[Ethyl(methyl)amino]-1-propanol.[3]
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PubChem. (2024). Compound Summary: 2-[Ethyl(methyl)amino]propan-1-ol.[3] National Library of Medicine.
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Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition.
